2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Organoselenium chemistry Chalcogen bonding GPx mimetic design

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7; molecular formula C₁₄H₁₀N₂OSe; exact mass 301.996 Da) belongs to the 2‑acyl‑benzo[1,3‑d]selenazole subclass of organoselenium heterocycles. Its structure features a 1,3‑benzoselenazole ring connected via a ketone (–CH₂–C(=O)–) bridge to a pyridin‑3‑yl substituent, distinguishing it from the more extensively studied benzisoselenazol‑3(2H)‑one (ebselen‑type) scaffold.

Molecular Formula C14H10N2OSe
Molecular Weight 301.21 g/mol
CAS No. 62729-11-7
Cat. No. B14527899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
CAS62729-11-7
Molecular FormulaC14H10N2OSe
Molecular Weight301.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C([Se]2)CC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H10N2OSe/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2
InChIKeyPPEQZHDFUMVYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7) — Procurement-Relevant Chemical Identity and Comparator Landscape


2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7; molecular formula C₁₄H₁₀N₂OSe; exact mass 301.996 Da) belongs to the 2‑acyl‑benzo[1,3‑d]selenazole subclass of organoselenium heterocycles [1]. Its structure features a 1,3‑benzoselenazole ring connected via a ketone (–CH₂–C(=O)–) bridge to a pyridin‑3‑yl substituent, distinguishing it from the more extensively studied benzisoselenazol‑3(2H)‑one (ebselen‑type) scaffold [2]. The closest structural analogs for procurement consideration include ebselen (2‑phenyl‑1,2‑benzisoselenazol‑3(2H)‑one; CAS 60940‑34‑3), RP‑61605 (2‑(pyridin‑3‑yl)‑1,2‑benzisoselenazol‑3(2H)‑one; CAS 89780‑24‑5), and 2‑(3‑pyridyl)benzoselenazole (CAS 24783‑92‑4) [3]. The compound class has attracted increasing attention for glutathione peroxidase (GPx)‑like antioxidant activity, lipase inhibition, and c‑MYC transcriptional modulation [4].

Why In‑Class Substitution Fails for 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7): Structural Determinants of Differential Redox Behaviour and Molecular Recognition


Benzoselenazole‑based GPx mimics cannot be treated as interchangeable procurement items because the selenium‑containing heterocyclic core — whether a benzisoselenazol‑3(2H)‑one (ebselen‑type) or a 2‑acyl‑benzo[1,3‑d]selenazole — dictates the electronic environment of the selenium atom and consequently the compound’s catalytic redox cycle, thiol exchange kinetics, and target‑binding selectivity [1]. In the benzisoselenazol‑3(2H)‑one scaffold, selenium resides in an oxidized isoselenazolone ring (Se–N and Se–C(=O) bonds), whereas in 2‑acyl‑benzo[1,3‑d]selenazoles the selenium atom is embedded in a selenazole ring lacking the endocyclic carbonyl, altering both the Se···O non‑bonding interaction network and the aromaticity of the five‑membered ring as quantified by nucleus‑independent chemical shift (NICS) values [2]. The pyridin‑3‑yl ketone substituent further introduces a hydrogen‑bond‑accepting carbonyl and a basic pyridine nitrogen, which modulate LogP (measured ~2.11 vs. ebselen’s ~2.05–2.71), polar surface area (PSA ~42.9 Ų vs. ebselen’s ~22 Ų), and potential for N—Se chalcogen bonding in the crystalline state . These differences directly affect membrane permeability, intracellular compartmentalization, and off‑target interactions — parameters that cannot be recapitulated by simply substituting ebselen or RP‑61605.

Quantitative Comparative Evidence for 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7) Versus Structural Analogs


Scaffold Architecture: 2‑Acyl‑benzo[1,3‑d]selenazole vs. Benzisoselenazol‑3(2H)‑one — Differential Se···O Non‑Bonding Interaction Networks

The target compound belongs to the 2‑acyl‑benzo[1,3‑d]selenazole scaffold, wherein the selenium atom resides in a selenazole ring without an endocyclic carbonyl. In contrast, ebselen and RP‑61605 possess a benzisoselenazol‑3(2H)‑one core where selenium is directly bonded to a ring carbonyl. Single‑crystal X‑ray and NBO/AIM analyses on related 1,3‑benzoselenazoles confirm that this scaffold supports secondary Se···O interactions that stabilize planar conformations [1]. The absence of the endocyclic carbonyl in the 2‑acyl‑benzoselenazole scaffold is predicted to shift the Se(II)/Se(IV) redox potential relative to ebselen‑type compounds, a parameter directly relevant to thiol‑dependent catalytic cycling [2].

Organoselenium chemistry Chalcogen bonding GPx mimetic design

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with Ebselen

The target compound exhibits a computed LogP of ~2.11 and a polar surface area (PSA) of ~42.9 Ų, compared with ebselen, which has reported LogP values ranging from 2.05 to 3.13 (depending on measurement method) and a PSA of ~22 Ų [1]. The higher PSA of the target compound arises from the additional carbonyl oxygen and pyridine nitrogen in the ethanone bridge, predicting moderately reduced passive membrane permeability but enhanced aqueous solubility relative to ebselen. In a head‑to‑head antifungal study of ebselen and its pyridinyl analog RP‑61605 against S. cerevisiae, the more hydrophilic pyridinyl derivative (RP‑61605) exhibited weaker antifungal activity (mean IC₅₀ order: ebselen 1‑oxide > ebselen > RP‑61605), with activity inversely correlating with LogP [2].

Drug-likeness Membrane permeability ADME profiling

Class‑Level GPx‑Like Antioxidant Activity: 1,3‑Benzoselenazoles Outperform Diphenyl Diselenide Reference

In the thiophenol‑based GPx assay, 1,3‑benzoselenazoles as a compound class exhibited greater catalytic antioxidant activity than the reference compound diphenyl diselenide (Ph₂Se₂), with the most active derivative (bearing a –NMe₂ electron‑donating group) further characterized for catalytic parameters at varying substrate concentrations [1]. In a related study, benzoselenazoles also outperformed ebselen as a reference in the thiophenol assay, confirming class‑level GPx‑mimetic superiority over the established clinical candidate [2]. Although the target compound (CAS 62729‑11‑7) was not individually tested in these studies, its 1,3‑benzoselenazole core places it within this activity‑advantaged class.

Glutathione peroxidase mimic Thiophenol assay Antioxidant benchmarking

Synthetic Tractability: One‑Pot Domino Oxidative Cyclization Route vs. Multi‑Step Benzisoselenazolone Syntheses

The 2‑acyl‑benzo[1,3‑d]selenazole scaffold — to which the target compound belongs — is accessible via a one‑pot domino oxidative cyclization of commercially available aryl methyl ketones with bis(2‑aminophenyl) diselenide, promoted by Na₂S₂O₃ in DMSO at 100 °C [1]. Microwave irradiation reduces the reaction time from 48 hours (conventional heating) to 2 hours with comparable or improved yields for most substrates [1]. In contrast, benzisoselenazol‑3(2H)‑one syntheses (ebselen, RP‑61605) typically require multi‑step sequences involving ortho‑lithiation, selenium insertion, and cyclization with the appropriate amine, or electrophilic selenium reagent generation from diselenide precursors [2]. This synthetic divergence has direct implications for procurement lead time, cost at scale, and the feasibility of generating focused analog libraries for structure–activity relationship (SAR) exploration.

Scalable synthesis 2‑acyl‑benzo[1,3‑d]selenazole Microwave‑assisted synthesis

In Silico Pancreatic Lipase Inhibition: Docking‑Based Evidence for 1,3‑Benzoselenazole Scaffold Engagement

Molecular docking studies of all synthesized 1,3‑benzoselenazoles against the 1LPB protein (pancreatic lipase, PL) identified productive binding interactions at the enzyme active site, suggesting potential as PL inhibitors [1]. This in silico finding provides target‑based differentiation from ebselen, whose primary characterized targets include glutathione peroxidase, thioredoxin reductase, and the SARS‑CoV‑2 main protease (Mᵖʳᵒ; IC₅₀ = 0.67 μM) [2]. The pyridin‑3‑yl substituent in the target compound may further enhance binding through π–π stacking or hydrogen‑bonding interactions with active‑site residues compared to the phenyl substituent of ebselen, although direct comparative docking of the target compound against ebselen at the PL site has not been reported.

Pancreatic lipase inhibition Molecular docking Anti‑obesity target

Comparative Biofilm Inhibition: Benzoselenazoles Demonstrate Superior Potency to Ebselen Against Bacterial Biofilm Formation

In a study evaluating the in vitro antibacterial properties of GPx mimics, 1,3‑benzoselenazoles were tested for inhibition of biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa. The benzoselenazoles showed greater potency in suppressing biofilm formation compared to ebselen, used as a reference compound [1]. The enhanced antibiofilm activity was attributed to the combined effects of GPx‑like catalytic activity and favorable physicochemical properties enabling bacterial membrane penetration. While the specific target compound was not isolated in this study, its 1,3‑benzoselenazole core and intermediate LogP (~2.11, between ebselen's hydrophilic and lipophilic extremes) position it within the activity‑enhanced class.

Antibacterial Biofilm inhibition Bacillus subtilis Pseudomonas aeruginosa

Evidence‑Backed Application Scenarios for 2-(1,3-Benzoselenazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 62729-11-7) in Scientific Procurement


GPx‑Mimetic Antioxidant Screening in Oxidative Stress Models

Based on class‑level evidence that 1,3‑benzoselenazoles exhibit superior GPx‑like activity to both Ph₂Se₂ and ebselen in the thiophenol assay [1], the target compound is suitable for procurement by groups investigating selenium‑based catalytic antioxidants. Its intermediate LogP (~2.11) and elevated PSA (~42.9 Ų) relative to ebselen predict distinct subcellular distribution, making it a valuable comparator for elucidating structure–distribution–activity relationships in oxidative stress models involving hydrogen peroxide or lipid hydroperoxide challenge.

Pancreatic Lipase Inhibitor Discovery and Metabolic Disease Target Validation

The in silico molecular docking evidence demonstrating that 1,3‑benzoselenazoles engage the active site of pancreatic lipase (1LPB protein) [2] supports procurement of the target compound for hit‑to‑lead programs in anti‑obesity and metabolic syndrome research. The pyridin‑3‑yl substituent may confer additional hydrogen‑bonding interactions absent in ebselen's phenyl group, warranting comparative in vitro PL inhibition assays.

Scalable Synthesis and Focused Analog Library Construction for Organoselenium SAR

The one‑pot domino oxidative cyclization route to 2‑acyl‑benzo[1,3‑d]selenazoles — achieving reaction times as short as 2 hours under microwave irradiation [3] — makes the target scaffold attractive for procurement programs requiring gram‑scale quantities for analog generation. The synthetic divergence from the multi‑step benzisoselenazolone pathway translates to practical advantages in cost, lead time, and chemical space exploration for groups building focused organoselenium libraries.

Antibiofilm Screening Against Gram‑Positive and Gram‑Negative Pathogens

Given the demonstrated superiority of 1,3‑benzoselenazoles over ebselen in suppressing biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa [4], the target compound is a rational procurement choice for microbiology groups screening organoselenium compounds against persistent biofilm‑associated infections. Its physicochemical profile (LogP ~2.11) balances membrane permeability with aqueous solubility, a parameter space relevant to both Gram‑positive and Gram‑negative bacterial penetration.

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